{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol
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Overview
Description
{5-Bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol is an organic compound with the molecular formula C₁₄H₁₂BrNO₄ It is characterized by the presence of a bromine atom, a nitrobenzyl group, and a methanol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves the following steps:
Nitration: The nitrobenzyl group is introduced via nitration, which involves the reaction of benzyl alcohol with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form 3-nitrobenzyl alcohol.
Etherification: The final step involves the etherification of the brominated phenyl ring with 3-nitrobenzyl alcohol in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for bromination and nitration steps.
Purification techniques: such as recrystallization or chromatography to obtain high-purity products.
Quality control measures: to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of phenols or anilines.
Scientific Research Applications
{5-Bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The bromine and nitrobenzyl groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Inhibition of enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Interaction with receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Generation of reactive species: The nitro group can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
{5-Bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol: Unique due to the presence of both bromine and nitrobenzyl groups.
{5-Bromo-2-[(3-methylbenzyl)oxy]phenyl}methanol: Similar structure but with a methyl group instead of a nitro group.
{5-Chloro-2-[(3-nitrobenzyl)oxy]phenyl}methanol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
- The combination of bromine and nitrobenzyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness is reflected in its reactivity, binding affinity, and potential applications in various fields.
Properties
IUPAC Name |
[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-12-4-5-14(11(7-12)8-17)20-9-10-2-1-3-13(6-10)16(18)19/h1-7,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSXQPMXZZTTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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